molecular formula C21H23FN2O4S B14985311 N-(3-acetylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-acetylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14985311
M. Wt: 418.5 g/mol
InChI Key: TURUUBPZNVZNKB-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an acetylphenyl group and a fluorophenylmethanesulfonyl group, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the acetylphenyl and fluorophenylmethanesulfonyl groups through various substitution reactions. Common reagents used in these reactions include acetyl chloride, fluorobenzene, and methanesulfonyl chloride, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(3-Acetylphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)acetamide: Shares the fluorophenyl group but lacks the piperidine ring and acetylphenyl group.

    2-Fluorobenzoic acid: Contains the fluorophenyl group but differs in the functional groups attached to the benzene ring.

    Fluorobenzene: A simpler compound with only the fluorophenyl group.

Uniqueness

N-(3-Acetylphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity.

Properties

Molecular Formula

C21H23FN2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23FN2O4S/c1-15(25)17-6-4-7-19(13-17)23-21(26)16-9-11-24(12-10-16)29(27,28)14-18-5-2-3-8-20(18)22/h2-8,13,16H,9-12,14H2,1H3,(H,23,26)

InChI Key

TURUUBPZNVZNKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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